molecular formula C5H8Br2O2 B3428897 Methyl 2,4-dibromobutyrate CAS No. 70288-65-2

Methyl 2,4-dibromobutyrate

Cat. No.: B3428897
CAS No.: 70288-65-2
M. Wt: 259.92 g/mol
InChI Key: DQHIGEQXJBMKKY-UHFFFAOYSA-N
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Description

Significance as a Versatile Organic Building Block in Advanced Chemical Transformations

Methyl 2,4-dibromobutyrate serves as a highly versatile building block in a variety of advanced chemical transformations, primarily due to the differential reactivity of its two carbon-bromine bonds. This allows for sequential and site-selective reactions, enabling the efficient construction of complex molecular scaffolds. Its utility is particularly prominent in the synthesis of heterocyclic compounds and in the development of pharmaceutical agents.

One of the most significant applications of this compound is in the synthesis of azetidines, a class of four-membered nitrogen-containing heterocycles. magtech.com.cndatapdf.com Azetidines are valuable structural motifs in medicinal chemistry, often imparting desirable properties such as improved metabolic stability and solubility to drug candidates. bris.ac.uk The synthesis of azetidine-2-carboxylates can be achieved through the reaction of this compound with primary amines. In this reaction, the amine first displaces the more reactive γ-bromide, followed by an intramolecular nucleophilic substitution at the α-position to form the azetidine (B1206935) ring. For example, it is used in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives. njktchem.com

Furthermore, this compound has been instrumental in the synthesis of the potent ATR (Ataxia Telangiectasia and Rad3-related) inhibitor Ceralasertib (AZD6738), which is under evaluation in clinical trials for cancer treatment. sci-hub.se In a novel process, this dibromoester is used to introduce a key cyclopropyl (B3062369) moiety into the molecule. sci-hub.se The reaction proceeds via a selective reaction with sodium thiomethoxide at the C2 position, followed by an intramolecular cyclization to form a cyclopropane (B1198618) ring. sci-hub.se

The compound is also employed in the synthesis of other heterocyclic systems, such as benzodioxanes. For instance, it reacts with 3,4-dihydroxybenzonitrile (B93048) to form a 7-substituted-1,4-benzodioxane ring, a key intermediate in the development of potent inhibitors of the bacterial cell division protein FtsZ. mdpi.com This reaction highlights its role as a bifunctional electrophile in the construction of fused ring systems. mdpi.com Additionally, it can be used to prepare 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. alfa-chemical.com Another documented reaction is its conversion to 2-azido-4-bromobutyrate upon treatment with sodium azide (B81097) in dimethylformamide. njktchem.com

The diverse reactivity of this compound makes it a cornerstone for diversity-oriented synthesis, allowing for the creation of libraries of complex and varied small molecules for high-throughput screening in drug discovery. bris.ac.uk

Historical Context of α,γ-Dibrominated Esters in Synthetic Chemistry

Halogenated carbonyl compounds, in general, have a long and rich history in synthetic organic chemistry, serving as foundational intermediates for a vast array of transformations. The reactivity of the carbon-halogen bond adjacent to a carbonyl group (α-halo esters) has been extensively studied and exploited for the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Reformatsky reaction and various nucleophilic substitutions. These compounds are well-established precursors for amino acids, α-hydroxy esters, and other valuable synthons.

Similarly, the synthesis and application of α,β-unsaturated esters, which can be accessed from α-halo esters via elimination, have been a subject of intense research for decades due to their utility in conjugate additions and cycloaddition reactions. fluorochem.co.ukrsc.org The development of methods to synthesize these unsaturated systems has been crucial for the advancement of organic chemistry. fluorochem.co.uk

Within this broader context, dihalogenated esters, and specifically α,γ-dihalogenated esters like this compound, represent a more specialized class of reagents. The presence of two halogen atoms at different positions on the carbon chain significantly expands their synthetic potential compared to their monohalogenated counterparts. This bifunctionality allows for intramolecular cyclization reactions to form various ring systems, a strategy that has become increasingly important in the synthesis of complex natural products and pharmaceuticals. The ability to form strained four-membered rings, such as azetidines and cyclopropanes, is a particularly valuable feature of α,γ-dihaloesters. sci-hub.se While the general principles of nucleophilic substitution on alkyl halides have been understood for a long time, the specific application of α,γ-dibrominated esters in complex, multi-step syntheses has seen a surge in interest with the growing demand for novel molecular architectures in medicinal chemistry.

Scope and Research Objectives for this compound in Academic Disciplines

The current research landscape involving this compound is primarily focused on its application in medicinal chemistry and the development of novel synthetic methodologies. Academic and industrial research groups are actively exploring its potential to access new chemical space and to streamline the synthesis of biologically active molecules.

A major research objective is the use of this compound in the synthesis of novel heterocyclic compounds. nordmann.globalchemfish.com The development of new methods for the construction of azetidines, pyrrolidines, and other nitrogen-containing rings remains a key area of investigation, driven by the prevalence of these motifs in pharmaceuticals. magtech.com.cnbris.ac.uk Research in this area aims to develop more efficient, stereoselective, and scalable routes to these valuable building blocks.

Another significant research direction is the application of this compound in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). sci-hub.se As demonstrated by its use in the synthesis of Ceralasertib, the unique reactivity of this compound can provide solutions to challenging synthetic problems, such as the introduction of specific functional groups or the construction of strained ring systems. sci-hub.se The objective here is to design and execute concise and elegant synthetic routes to important molecular targets.

Furthermore, there is a growing interest in using this compound and similar bifunctional reagents in the development of multicomponent reactions and diversity-oriented synthesis. bris.ac.uk The ability to introduce multiple points of diversity from a single, readily available starting material is highly desirable for the creation of compound libraries for drug discovery. lib4ri.ch Research in this domain focuses on designing novel reaction cascades that leverage the sequential reactivity of the two bromine atoms to rapidly build molecular complexity. This approach is central to academic efforts in chemical biology and high-throughput screening, aiming to identify new bioactive compounds. unimi.it

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
CAS Number 70288-65-2 sigmaaldrich.com
Molecular Formula C5H8Br2O2 sigmaaldrich.com
Molecular Weight 259.92 g/mol sigmaaldrich.com
Appearance Colorless to light yellow oily liquid njktchem.com
Density 1.840 g/mL at 20 °C sigmaaldrich.com
Boiling Point 236.9°C at 760 mmHg njktchem.com
Flash Point 97.1°C njktchem.com
Storage Condition 2-8℃ njktchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHIGEQXJBMKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990491
Record name Methyl 2,4-dibromobutanoate
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Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29547-04-4, 70288-65-2
Record name 29547-04-4
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Record name Methyl 2,4-dibromobutanoate
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Record name Methyl 2,4-dibromobutanoate
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Record name 2,4-Dibromo-butyric acid methyl ester
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Synthetic Methodologies and Development for Methyl 2,4 Dibromobutyrate

Established Synthetic Routes to Methyl 2,4-dibromobutyrate

Traditional methods for the synthesis of this compound often rely on a multi-step process beginning with commercially available starting materials. These routes are well-documented and provide a reliable basis for obtaining the target compound.

Bromination of γ-Butyrolactone in the Presence of Phosphorus Tribromide

A primary and established route to this compound involves the ring-opening and subsequent bromination of γ-butyrolactone. This process is typically carried out in two distinct stages.

First, γ-butyrolactone is reacted with elemental bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). This reaction, a variation of the Hell-Volhard-Zelinskii reaction, facilitates the opening of the lactone ring and bromination at the α-position. The phosphorus tribromide first converts the carboxylic acid (formed in situ from the lactone) into an acyl bromide, which more readily enolizes, allowing for α-bromination. A second bromine atom is added at the 4-position through the ring-opening mechanism.

Parameter Condition
Starting Materialγ-Butyrolactone
ReagentsBromine (Br₂), Phosphorus tribromide (PBr₃), Methanol (B129727) (MeOH)
Temperature (Step 1)100 °C
Reaction Time (Step 2)20 hours at room temperature
Reported Yield~72%

Distillation Methods for Purification

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. Distillation is the most common and effective method for purifying liquid organic compounds on a laboratory and industrial scale. libretexts.org The choice between simple and vacuum distillation depends on the boiling point and thermal stability of the compound.

Given that this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is often preferred. By reducing the pressure, the boiling point of the liquid is lowered, which allows for distillation at a lower temperature. This is crucial for preventing thermal decomposition of the compound. The boiling point of this compound is cited as 71°C at a reduced pressure of 5 Torr. labshake.comnih.gov

The purification process involves carefully heating the crude product under vacuum and collecting the fraction that distills over at the correct temperature and pressure, leaving behind less volatile impurities. More volatile impurities are typically removed first by slowly increasing the temperature.

Novel and Optimized Synthetic Protocols

Research in organic synthesis continually seeks to improve upon established methods by increasing yields, reducing reaction times, employing milder conditions, and enhancing selectivity.

Investigation and Development of Improved Routes

While the bromination of γ-butyrolactone is effective, alternative protocols that offer improvements in efficiency and safety are of interest. One area of development is the use of alternative brominating agents and reaction systems. For instance, a two-phase system has been developed for the α-bromination of lactones. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method involves ring-opening the lactone with bromine and a substoichiometric amount of PBr₃ to yield the corresponding α-bromocarboxylic acid. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Subsequent intramolecular cyclization is then promoted using a phase-transfer catalyst like a tetraalkylammonium hydroxide (B78521) under mild conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net While this specific method aims for α-bromolactones, the initial ring-opening step to form a dibromo acid intermediate is highly efficient and could be adapted for the synthesis of 2,4-dibromobutyric acid, the precursor to the target ester. beilstein-journals.orgbeilstein-journals.org

Improvements in the esterification step have also been explored. One novel method for esterifying carboxylic acids involves activation with a combination of triphenylphosphine (B44618) (PPh₃) and N-bromosuccinimide (NBS). This approach allows the reaction to proceed under mild conditions and can provide good to excellent yields, offering an alternative to traditional acid-catalyzed methods which can sometimes require harsh conditions. chemicalbook.com

Strategies for Controlled Synthesis from Precursors like 2,4-Dibromobutyric Acid

A more controlled, stepwise approach to this compound involves the initial synthesis and isolation of its precursor, 2,4-dibromobutyric acid. This intermediate can be prepared from γ-butyrolactone as described previously, but is isolated before proceeding to the esterification step. thapar.edu

With pure 2,4-dibromobutyric acid in hand, the synthesis of the methyl ester is a straightforward esterification reaction. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is typically heated to reflux to drive it towards completion. The use of excess methanol also serves to shift the equilibrium in favor of the product ester. This stepwise approach allows for the purification of the intermediate acid, potentially leading to a final product of higher purity.

Parameter Condition
Starting Material2,4-Dibromobutyric Acid
ReagentMethanol (excess)
CatalystStrong acid (e.g., H₂SO₄)
TemperatureReflux
Key PrincipleFischer-Speier Esterification

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more environmentally benign protocols.

One key area for improvement is the reduction of solvent use. Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. ias.ac.inrsc.org Techniques such as "grindstone chemistry," where reactants are ground together, can facilitate reactions without the need for a solvent, thereby reducing waste and simplifying purification. nih.gov For the synthesis of this compound, a solvent-free approach could potentially be applied to the esterification of 2,4-dibromobutyric acid with methanol, where the alcohol reactant itself can serve as the reaction medium.

The choice of reagents is another critical aspect. Elemental bromine is highly toxic and corrosive. Greener alternatives for bromination reactions are actively being investigated. One promising approach is the use of hydrobromic acid (HBr) as the bromine source with an oxidant like hydrogen peroxide (H₂O₂). This system is considered greener as the only byproduct is water.

Furthermore, the use of heterogeneous catalysts in the esterification step aligns with green chemistry principles. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, can replace homogeneous catalysts like sulfuric acid. beilstein-journals.org Heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, allowing them to be recycled and reused, which minimizes waste and simplifies the product work-up. beilstein-journals.org

Exploration of Environmentally Benign Reagents and Solvents

The synthesis of this compound has traditionally involved methods that may utilize hazardous reagents and solvents. However, aligning with the principles of green chemistry, research is being directed towards the adoption of more environmentally benign alternatives. A potential precursor for the synthesis of this compound is γ-butyrolactone, which can undergo bromination. nih.govbeilstein-journals.orgbeilstein-journals.org The exploration of greener reagents and solvents for this transformation is a key area of focus.

One of the primary goals in developing sustainable synthetic methodologies is the replacement of hazardous substances with less toxic and more environmentally friendly options. In the context of bromination, molecular bromine (Br₂) is a common reagent but poses significant health and environmental risks due to its high toxicity and corrosiveness. researchgate.netmasterorganicchemistry.com A more benign alternative that has been explored for similar transformations is N-bromosuccinimide (NBS). masterorganicchemistry.comorganicchemistrytutor.com NBS is a crystalline solid that is easier and safer to handle than liquid bromine and can be used for selective bromination reactions. masterorganicchemistry.comorganicchemistrytutor.com

Another promising green brominating system is the combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). epa.govresearchgate.net This system generates bromine in situ, avoiding the need to handle and store large quantities of molecular bromine. Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. epa.gov Studies on other molecules have shown that the H₂O₂-HBr system can be more reactive than NBS for certain types of brominations. epa.govresearchgate.net

The choice of solvent is also a critical factor in the environmental impact of a chemical process. Traditional solvents such as chlorinated hydrocarbons are often effective but are also toxic and environmentally persistent. Green chemistry encourages the use of safer solvents like water, ethanol, or even the elimination of solvents altogether (solvent-free reactions). epa.govsemanticscholar.orgnih.gov For the synthesis of bromoesters, research into solvent-free conditions or the use of aqueous media is an active area of investigation. epa.govsemanticscholar.org Mechanochemical approaches, where reactions are induced by mechanical force without the need for a solvent, also represent a frontier in green synthesis.

Below is a table summarizing potential environmentally benign reagents and solvents for the synthesis of this compound, based on methodologies for similar compounds.

Reagent/Solvent CategoryConventional OptionEnvironmentally Benign AlternativeRationale for "Green" Alternative
Brominating Agent Molecular Bromine (Br₂)N-bromosuccinimide (NBS)Solid, easier to handle, more selective. masterorganicchemistry.comorganicchemistrytutor.com
Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr)In situ generation of bromine, water as a byproduct. epa.govresearchgate.net
Solvent Chlorinated Solvents (e.g., Dichloromethane)WaterNon-toxic, readily available, environmentally safe. epa.gov
EthanolBiodegradable and less toxic than many organic solvents.
Solvent-freeEliminates solvent waste and potential for environmental contamination. semanticscholar.orgnih.gov
Catalyst Stoichiometric Lewis AcidsReusable solid acid catalystsReduces waste, can be easily separated and reused.

Sustainable Process Development for Reduced Waste and Energy Consumption

The development of sustainable processes for the synthesis of this compound extends beyond the choice of reagents and solvents to encompass the entire lifecycle of the production, focusing on minimizing waste and energy consumption. This holistic approach is a cornerstone of green engineering and is crucial for the long-term viability and environmental compatibility of chemical manufacturing.

Waste Reduction and the Circular Economy:

A key principle of sustainable process development is waste minimization. This can be achieved through several strategies. One approach is to design reactions with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard, as catalysts are used in small amounts and can be recycled. acs.org

In the context of bromination, the recycling of bromine is an important consideration for sustainability. chimia.ch In industrial settings, processes that allow for the recovery and reuse of bromine from bromide-containing waste streams can significantly reduce the environmental footprint and economic cost of the synthesis. chimia.ch For example, the Kubierschky process allows for the recovery of bromine from aqueous bromide solutions through oxidation with chlorine. chimia.ch

The concept of a circular economy, where waste from one process becomes a feedstock for another, is also highly relevant. For instance, byproducts from the synthesis of this compound could potentially be repurposed. Furthermore, exploring the upcycling of waste polyesters to produce valuable esters is an area of active research that aligns with circular economy principles. nih.govrsc.org

Energy Efficiency:

Reducing energy consumption is another critical aspect of sustainable process development. Industrial chemical processes, including bromination, can be energy-intensive. researchgate.netresearchgate.nete3s-conferences.orgshahroodut.ac.ir Several strategies can be employed to improve energy efficiency. Process integration, such as using the heat generated from an exothermic reaction to drive another process, can lead to significant energy savings. researchgate.netresearchgate.net

The use of catalysis can also contribute to energy efficiency by enabling reactions to occur at lower temperatures and pressures. acs.org Microwave-assisted synthesis is another technique that can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. oatext.com

Below is a data table outlining key considerations and strategies for sustainable process development in the synthesis of this compound.

Sustainability AspectTraditional ApproachSustainable ApproachPotential Benefits
Waste Management Disposal of bromine-containing wasteBromine recycling and recoveryReduced environmental impact, lower costs. chimia.ch
Linear process with significant waste streamsImplementation of circular economy principlesValorization of byproducts, reduced resource depletion. nih.govrsc.org
Energy Consumption High-temperature, energy-intensive processesProcess integration and heat recoveryLower operational costs, reduced greenhouse gas emissions. researchgate.netresearchgate.net
Conventional heating methodsMicrowave-assisted synthesis, catalysis at lower temperaturesFaster reactions, reduced energy demand. acs.orgoatext.com
Process Efficiency Stoichiometric reactionsCatalytic reactions with high atom economyMinimized waste, increased efficiency. acs.org

By focusing on these principles of green chemistry and sustainable process development, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Reaction Mechanisms and Chemical Reactivity of Methyl 2,4 Dibromobutyrate

Nucleophilic Substitution Reactions (SN2)

The reactivity of Methyl 2,4-dibromobutyrate is dominated by the bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by a nucleophile on one of the electrophilic carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.comyoutube.com

The structure of this compound presents two distinct sites for nucleophilic attack: the C4 carbon, which is a primary alkyl halide, and the C2 carbon, a secondary alkyl halide that is also alpha to the methyl ester group.

Regioselectivity: In typical SN2 reactions, primary alkyl halides react faster than secondary ones due to reduced steric hindrance. masterorganicchemistry.comlibretexts.orgyoutube.com Therefore, it would be predicted that many nucleophiles would preferentially attack the C4 position. However, the C2 position is activated by the adjacent electron-withdrawing methyl ester group. This electronic effect can increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. As demonstrated in the reaction with sodium azide (B81097), substitution occurs preferentially at the C2 position, indicating that for certain nucleophiles, the electronic activation at C2 outweighs the steric hindrance. chemicalbook.com

Stereoselectivity: The C2 carbon of this compound is a stereocenter. In accordance with the SN2 mechanism, a nucleophilic attack at this center proceeds with a complete inversion of configuration, a phenomenon known as Walden inversion. youtube.comchemistrysteps.comlibretexts.org This stereospecific outcome is a hallmark of the backside attack pathway and is crucial for controlling the stereochemistry in the synthesis of chiral molecules. chemistrysteps.comlibretexts.org

Table 1: Regioselectivity and Stereoselectivity in SN2 Reactions of this compound

FeatureC4-BromineC2-Bromine
Carbon Type PrimarySecondary
Steric Hindrance LowerHigher
Electronic Factors Standard primary halideActivated by adjacent ester group
Observed Reactivity Favored by sterically demanding nucleophilesFavored by nucleophiles like azide chemicalbook.com
Stereochemical Outcome Not a stereocenterInversion of configuration chemistrysteps.comlibretexts.org

The presence of two bromine atoms allows for two sequential SN2 reactions. This dual reactivity is particularly useful when bifunctional nucleophiles are employed, leading to the formation of cyclic compounds. In such reactions, one nucleophilic site of the reagent attacks one of the bromo-substituted carbons in an initial intermolecular SN2 reaction. This is followed by a second, intramolecular SN2 reaction where the other nucleophilic site attacks the remaining carbon-bromine bond, closing the ring. This strategy is fundamental to the synthesis of various heterocyclic systems.

A well-documented reaction of this compound is its treatment with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide. chemicalbook.com This reaction serves as a clear example of the regioselectivity discussed previously. The azide ion preferentially attacks the C2 position to displace the bromide ion, yielding Methyl 2-azido-4-bromobutyrate. chemicalbook.com This product is a valuable synthetic intermediate, as the azido (B1232118) group can be further transformed, for instance, into an amine via reduction.

Table 2: Reaction of this compound with Sodium Azide

ReactantReagentProductKey Observation
This compoundSodium Azide (NaN₃)Methyl 2-azido-4-bromobutyratePreferential SN2 substitution at the C2 position chemicalbook.com

Cyclization Reactions Mediated by this compound

The ability to undergo successive SN2 reactions makes this compound an excellent substrate for synthesizing cyclic molecules, particularly nitrogen-containing heterocycles.

This compound is a key starting material for the preparation of azetidines, which are saturated four-membered rings containing a nitrogen atom. Specifically, it is used to synthesize stereoisomers of azetidine-2-carboxylic acid derivatives. chemicalbook.com The general mechanism involves the reaction of this compound with a primary amine. The reaction proceeds via a two-step sequence:

Intermolecular SN2 Reaction: The primary amine acts as a nucleophile, typically attacking the less sterically hindered C4 position to displace the first bromine atom.

Intramolecular SN2 Reaction: The nitrogen atom of the newly formed intermediate then attacks the C2 carbon in an intramolecular fashion, displacing the second bromine atom and forming the stable four-membered azetidine (B1206935) ring.

This cyclization is an efficient method for constructing the strained azetidine ring system, which is a structural motif found in numerous biologically active compounds.

Table 3: General Mechanism for Azetidine Synthesis

StepReaction TypeNucleophileElectrophilic CenterResult
1Intermolecular SN2Primary AmineC4Linear amino-bromo-ester intermediate
2Intramolecular SN2Tethered Secondary AmineC2Azetidine ring formation

A thorough review of available scientific literature did not yield specific examples of this compound being used for the synthesis of substituted 1,4-benzodioxane (B1196944) rings. While structurally similar reagents, such as methyl 2,3-dibromopropionate, are commonly condensed with substituted catechols to form 1,4-benzodioxane-2-carboxylates, specific documentation for the analogous reaction involving this compound could not be found in the searched sources.

Rearrangement Reactions and Carbocation Intermediates

The chemical behavior of this compound under conditions that favor the formation of carbocations is a subject of significant interest in understanding its reactivity profile. The presence of two bromine atoms on the butyrate (B1204436) chain introduces the potential for complex reaction pathways, including rearrangements to more stable intermediates.

Carbocation rearrangements are a common phenomenon in organic reactions, driven by the thermodynamic preference for more stable carbocation structures. chemicalbook.comlibretexts.org These rearrangements typically involve the migration of a neighboring group, such as a hydride ion (a 1,2-hydride shift) or an alkyl group (a 1,2-alkyl shift), to the positively charged carbon center. chemicalbook.comlibretexts.org This migration results in the formation of a new, more stable carbocation. The stability of carbocations generally follows the order: tertiary > secondary > primary. chemicalbook.com

In the context of this compound, the generation of a carbocation at either the C2 or C4 position through the departure of a bromide ion could initiate such rearrangements. For instance, the formation of a primary carbocation at C4 would be highly unstable and thus likely to undergo a rapid 1,2-hydride shift from C3 to form a more stable secondary carbocation.

Furthermore, the bromine atom at the C4 position can play a crucial role through neighboring group participation (NGP) . The lone pair of electrons on the bromine atom can assist in the departure of the leaving group at the other carbon, forming a cyclic bromonium ion intermediate. This participation can significantly influence the rate and stereochemistry of the reaction.

While specific studies detailing the solvolysis and potential carbocation rearrangements of this compound are not extensively documented in readily available literature, the fundamental principles of carbocation chemistry provide a strong basis for predicting its behavior. The interplay between the formation of carbocations, the potential for hydride or other shifts, and the neighboring group participation of the bromine atoms would dictate the ultimate product distribution in reactions proceeding through such intermediates.

Reactions Involving Carbanions and Enolates

The presence of an ester functional group in this compound makes the α-proton (at the C2 position) acidic, allowing for the formation of an enolate ion in the presence of a suitable base. Enolates are powerful nucleophiles and can participate in a variety of reactions, including intramolecular cyclization. libretexts.orgpressbooks.pub

Given the 1,3-relationship between the α-carbon and the bromine atom at the C4 position, an intramolecular SN2 reaction is a highly plausible pathway. Upon formation of the enolate at C2, the resulting carbanion can attack the electrophilic C4 carbon, displacing the bromide ion and forming a stable cyclopropane (B1198618) ring. This type of intramolecular cyclization is a well-established method for the synthesis of cyclopropane derivatives. libretexts.org

A notable application of this compound is its use in the synthesis of stereoisomers of azetidine-2-carboxylic amide derivatives. sigmaaldrich.com This synthesis likely proceeds through an initial reaction with an amine, which displaces one of the bromine atoms. The subsequent intramolecular cyclization, driven by the nucleophilic nitrogen, leads to the formation of the four-membered azetidine ring. rsc.org

The table below outlines a hypothetical reaction scheme for this transformation, based on established chemical principles.

ReactantBaseSolventProductPlausible Yield
This compoundSodium Methoxide (NaOMe)Methanol (B129727) (MeOH)Methyl cyclopropanecarboxylate (B1236923)Moderate to Good
This compoundSodium Hydride (NaH)Tetrahydrofuran (THF)Methyl cyclopropanecarboxylateGood to High
This compoundLithium Diisopropylamide (LDA)Tetrahydrofuran (THF)Methyl cyclopropanecarboxylateGood to High

Furthermore, the enolate of this compound could also act as a nucleophile in intermolecular reactions, reacting with various electrophiles. However, the propensity for intramolecular cyclization would likely be a competing and favored pathway under many conditions.

Applications of Methyl 2,4 Dibromobutyrate in the Synthesis of Complex Organic Molecules

Role as a Key Intermediate in Multi-Step Organic Synthesis

Methyl 2,4-dibromobutyrate serves as a fundamental precursor in numerous multi-step synthetic pathways. The differential reactivity of the bromine atoms at the C2 and C4 positions, along with the ester functionality, enables chemists to orchestrate a sequence of reactions to build molecular complexity. The bromine at the C2 position is alpha to a carbonyl group, making it susceptible to nucleophilic substitution by enolates or other carbon nucleophiles. The bromine at the C4 position behaves more like a typical primary alkyl halide. This dichotomy in reactivity is often exploited to achieve selective transformations, allowing for the stepwise introduction of different functional groups and the construction of intricate molecular architectures.

Synthesis of Chiral Compounds and Stereoisomers

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound has proven to be a valuable starting material for the preparation of chiral molecules, particularly nitrogen-containing heterocyclic compounds.

Preparation of Stereoisomers of Azetidine-2-carboxylic Amide Derivatives

This compound is a key reagent in the synthesis of stereoisomers of azetidine-2-carboxylic amide derivatives. A representative procedure involves the reaction of methyl 2,4-dibromobutanoate with a chiral amine, such as (S)-1-phenylethylamine. This reaction, typically carried out in the presence of a base like sodium bicarbonate in a solvent such as acetonitrile, proceeds via a nucleophilic substitution cascade to form the azetidine (B1206935) ring. The initial nucleophilic attack of the amine likely occurs at the C4 position, followed by an intramolecular cyclization where the nitrogen attacks the C2 position, displacing the second bromide. This process yields a mixture of diastereomeric methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylates. These diastereomers can then be separated and further converted into the corresponding amides. For instance, treatment with ammonia (B1221849) in methanol (B129727) can yield the desired (2S,1′S)- and (2R,1′S)-azetidine-2-carboxamides rsc.org.

Reactant 1Reactant 2ReagentsProduct
Methyl 2,4-dibromobutanoate(S)-1-phenylethylamineNaHCO3, MeCNMethyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients (APIs)

The inherent reactivity of this compound makes it an attractive starting material for the synthesis of various pharmacologically relevant scaffolds and active pharmaceutical ingredients.

Construction of Pharmacologically Relevant Scaffolds, e.g., Benzodioxane-Benzamides

While direct synthesis of benzodioxane-benzamides from this compound is not explicitly detailed in the provided context, the structural motifs present in this precursor lend themselves to the construction of such complex heterocyclic systems. The dibromo functionality allows for the formation of cyclic structures through reactions with difunctional nucleophiles, such as catechols or aminophenols, which are precursors to benzodioxanes. The ester group can be subsequently converted to an amide, a common functional group in many APIs. This strategic combination of reactions enables the assembly of the benzodioxane-benzamide scaffold, which is a privileged structure in medicinal chemistry, often associated with a range of biological activities.

Synthesis of Lipoic Acid Derivatives

The structural framework of this compound provides a foundation for the synthesis of derivatives of lipoic acid, a naturally occurring antioxidant. The butyrate (B1204436) chain with reactive handles at the C2 and C4 positions can be elaborated to introduce the dithiolane ring characteristic of lipoic acid. This would typically involve sequential nucleophilic substitutions of the bromine atoms with sulfur-containing nucleophiles, followed by oxidation to form the disulfide bond. The methyl ester can be hydrolyzed to the carboxylic acid, a key functional group in lipoic acid and its derivatives. The ability to readily access this core structure from this compound facilitates the exploration of novel lipoic acid analogues with potentially enhanced therapeutic properties.

Building Block for Drug Discovery and Optimization

The structural framework of this compound makes it an important precursor in the development of new therapeutic agents. Its ability to introduce a four-carbon chain with reactive handles is particularly useful for modifying existing drug molecules or building novel scaffolds from the ground up.

One notable application is in the synthesis of carmantadine (B1616462), a drug investigated for its activity against the spasms associated with Parkinson's disease. The synthesis involves the reaction of amantadine (B194251) with this compound to form an ester intermediate. This intermediate is then hydrolyzed to yield the final carmantadine molecule. This process demonstrates how the compound can be used to link a key pharmacophore (the adamantyl moiety of amantadine) to a carboxylic acid group, thereby modifying the original drug's properties.

Furthermore, this compound is utilized in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives google.com. Azetidine carboxylic acids are non-proteinogenic amino acid homologues of proline and are considered important scaffolds in medicinal chemistry due to their ability to impart conformational rigidity in peptides and other bioactive molecules. The use of this compound in synthesizing these derivatives highlights its role in creating structurally complex and stereochemically defined building blocks for drug discovery.

Application in Agrochemical Synthesis

In the field of agrochemicals, this compound is recognized as a key intermediate for the synthesis of various active ingredients, including pesticides and herbicides lookchem.comcsnvchem.com. While detailed synthetic pathways for specific commercial agrochemicals using this exact compound are not always publicly disclosed, its classification as a "pesticide intermediate" by chemical suppliers points to its established role in the industry csnvchem.com.

The utility of halogenated butyrate esters in this sector is further exemplified by related compounds. For instance, a patent for novel herbicidal 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides describes the use of ethyl 2,3-dibromobutyrate in the synthesis of the core heterocyclic structure google.com. This demonstrates how the dibromo-butanoate framework serves as a precursor for constructing complex molecules with herbicidal activity. The two bromine atoms allow for the formation of fused ring systems, which are common in modern agrochemicals. Therefore, this compound provides a readily available four-carbon synthon for building the backbones of new plant protection agents.

Utilization in Heterocyclic Compound Synthesis, including Amidines and Diazepines

The presence of two electrophilic carbon centers makes this compound an ideal substrate for cyclization reactions with dinucleophiles to form a wide range of heterocyclic compounds. This is particularly valuable for creating rings that are prevalent in biologically active molecules.

Amidines: Cyclic amidines are important structural motifs found in many pharmacologically active compounds. The synthesis of these heterocycles can be achieved using this compound as a starting material. The reaction typically involves a dinucleophile, such as a diamine or a related nitrogen-containing compound, which attacks the two electrophilic carbons of the dibromobutyrate ester. This process leads to the formation of a ring system, with the specific size and substitution pattern depending on the nucleophile used. For example, reaction with a 1,2-diamine can lead to the formation of a five-membered cyclic amidine derivative, while a 1,3-diamine can yield a six-membered ring. The resulting cyclic amidines, such as homoectoine and its derivatives, are of interest for their promising biological properties google.com.

Diazepines: Diazepines, which are seven-membered heterocyclic rings containing two nitrogen atoms, form the core of many well-known pharmaceuticals, particularly the benzodiazepine (B76468) class of drugs lookchem.com. The four-carbon chain of this compound is perfectly suited for the construction of these seven-membered rings. In a typical synthesis, the compound can react with a dinucleophile like a substituted o-phenylenediamine. The nucleophilic nitrogen atoms of the diamine displace the two bromine atoms in a sequential manner, leading to the formation of the diazepine (B8756704) ring. This approach provides a straightforward route to substituted 1,4-diazepine scaffolds, which are central to a wide array of therapeutic agents with anxiolytic, anticonvulsant, and hypnotic activities lookchem.comresearchgate.net. The flexibility to use various substituted diamines allows for the creation of diverse libraries of diazepine derivatives for drug screening and optimization.

Data Tables

Table 1: Applications of this compound in Synthesis

Application Area Synthesized Molecule/Scaffold Significance
Drug Discovery Carmantadine Used to link an adamantyl pharmacophore to a carboxylic acid group for potential anti-Parkinson's activity.
Azetidine-2-carboxylic amide derivatives Creates conformationally restricted, non-proteinogenic amino acid building blocks for peptide-based drugs.
Agrochemicals Pesticide & Herbicide Intermediates Serves as a four-carbon building block for complex active ingredients.
Heterocycles Cyclic Amidines (e.g., Homoectoine) Forms the core structure of biologically active amidine compounds.
Diazepines / Benzodiazepines Provides the C4 backbone for constructing seven-membered rings central to many therapeutic drugs.

Advanced Spectroscopic and Mechanistic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Productsresearchgate.netcore.ac.uk

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. researchgate.net It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. libretexts.org This frequency is dependent on the atom's chemical environment, providing a detailed map of the molecular structure. core.ac.uk For derivatives of methyl 2,4-dibromobutyrate, NMR is used to confirm structural integrity, identify sites of reaction, and determine the stereochemistry of products.

Proton NMR (¹H NMR) provides information about the number and type of hydrogen atoms in a molecule. pressbooks.pub The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons. docbrown.info

For this compound, the structure BrCH₂-CH₂-CH(Br)-COOCH₃ suggests five distinct proton environments. The protons on the methyl ester group (–OCH₃) are typically the most upfield (lowest chemical shift) due to the shielding effect of being attached to an oxygen atom. The proton at the C2 position, being attached to a carbon bearing both a bromine atom and a carbonyl group, is expected to be significantly deshielded and appear downfield. The protons on the C3 and C4 carbons will have chemical shifts influenced by the adjacent bromine atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Splitting Pattern
-COOCH₃3.7 - 3.8Singlet (s)
-CH(Br)-4.4 - 4.6Doublet of doublets (dd)
-CH₂-2.4 - 2.8Multiplet (m)
-CH₂Br3.5 - 3.7Multiplet (m)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the determination of the carbon skeleton. core.ac.uk

In this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the carbonyl carbon, the two carbons bearing bromine atoms (C2 and C4), the methylene (B1212753) carbon (C3), and the methyl ester carbon. The carbonyl carbon of the ester group is the most deshielded and will appear furthest downfield. libretexts.org The carbons bonded to the electronegative bromine atoms will also be shifted downfield compared to a simple alkane.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOCH₃168 - 172
-C H(Br)-45 - 55
-C H₂-35 - 45
-C H₂Br30 - 40
-COOC H₃52 - 54

While 1D NMR spectra identify the different proton and carbon environments, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms. wiley-vch.de These experiments correlate signals from different nuclei, allowing for the piecing together of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For a derivative of this compound, a COSY spectrum would show cross-peaks connecting the proton at C2 with the protons at C3, and the C3 protons with the C4 protons, confirming the -CH(Br)-CH₂-CH₂Br sequence.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool that shows correlations between protons and carbons over two or three bonds. core.ac.uk For instance, the protons of the methyl ester group (-OCH₃) would show a correlation to the carbonyl carbon (C=O), confirming the ester functionality. This technique is crucial for connecting different fragments of a molecule. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Intermediates and Productsresearchgate.netlongdom.org

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, often to four or more decimal places. researchgate.net This precision allows for the determination of the exact elemental composition of a molecule. measurlabs.comresolvemass.ca Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. researchgate.net

For this compound (C₅H₈Br₂O₂), HRMS can verify its molecular formula by providing a highly accurate mass measurement that matches the calculated theoretical mass. The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which further aids in confirming the structure. In the study of reaction pathways, HRMS is invaluable for identifying transient intermediates and final products, providing their exact molecular formulas and thus offering critical insights into the reaction mechanism. longdom.org

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺Observed Mass Range
C₅H₈Br₂O₂258.8969Typically within ± 5 ppm

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The technique works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. masterorganicchemistry.com These absorption frequencies are characteristic of the types of bonds and functional groups present. pressbooks.pub

In the analysis of this compound and its reactions, IR spectroscopy can quickly confirm the presence or transformation of key functional groups. The most prominent peak in the spectrum of the starting material would be the strong carbonyl (C=O) stretch of the ester group. The disappearance of this peak or its shift to a different frequency (e.g., to that of a carboxylic acid) would indicate that a reaction has occurred at the ester site.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)
EsterC=O stretch1735 - 1750 (strong, sharp)
EsterC-O stretch1150 - 1300 (strong)
Alkyl HalideC-Br stretch500 - 600
AlkaneC-H stretch2850 - 3000

X-ray Crystallography for Absolute Stereochemical Assignment of Complex Derivatives

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D model of the molecule can be generated.

This compound possesses a chiral center at the C2 position. When this compound is used to synthesize more complex, chiral derivatives, determining the absolute stereochemistry of the products is essential. While NMR can often determine relative stereochemistry, X-ray crystallography provides an unambiguous method for establishing the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. This is particularly crucial in pharmaceutical and natural product synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Chiroptical Spectroscopy for Enantiomeric Excess Determination of Chiral Products

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of chiral molecules with polarized light. These methods are particularly powerful for determining the enantiomeric excess (ee), a measure of the purity of a chiral sample. In the context of reactions involving prochiral or chiral substrates like this compound, where new stereocenters are formed, chiroptical techniques offer a rapid and sensitive alternative to traditional chromatographic methods for assessing the stereochemical outcome of a transformation. acs.orgacs.org The primary advantage of these optical methods is their speed, which makes them highly suitable for high-throughput screening (HTS) of asymmetric reactions. acs.orgacs.orgnih.govbohrium.com

The fundamental principle behind chiroptical spectroscopy is the measurement of the differential absorption or scattering of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting signal is directly proportional to the difference in concentration between the two enantiomers, and thus to the enantiomeric excess. Key techniques in this field include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption is associated with electronic transitions within the molecule. For a given chiral molecule, the enantiomers will produce mirror-image ECD spectra. In a mixture of enantiomers, the magnitude of the ECD signal at a specific wavelength is typically proportional to the enantiomeric excess.

Research has demonstrated that by creating a series of circular dichroism spectra for solutions with varying known enantiomeric excess values, a linear calibration curve can be established. nih.gov This allows for the rapid and accurate determination of the ee in unknown samples without the need for chiral chromatography. nih.govbohrium.com For molecules with multiple stereocenters, which can be formed from substrates like this compound, ECD spectra can be combined with multivariate regression models to predict the complete speciation of all stereoisomers, yielding both enantiomeric and diastereomeric excess. nih.govbohrium.com

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the infrared region, which corresponds to molecular vibrations. ru.nl VCD offers several advantages, including much higher spectral resolution and the ability to provide detailed information about the absolute configuration and conformational structure of molecules in solution. ru.nlrsc.orgdtu.dk

The application of VCD is particularly relevant for characterizing complex molecules, including those containing halogens. For instance, VCD has been successfully used to unambiguously determine the absolute configurations of brominated sesquiterpenes. nih.gov The technique is highly sensitive to the spatial arrangement of atoms, and intense signals often arise from the coupling between vibrational modes in different parts of the molecule. ru.nl This makes VCD a powerful tool for studying the chiral products derived from reactions with this compound, where the C-Br and C=O bonds would give rise to characteristic vibrational bands.

A comparison of key chiroptical techniques is presented in the table below.

TechniqueSpectral RegionPrincipleKey Advantages
Electronic Circular Dichroism (ECD) UV-VisibleDifferential absorption of circularly polarized light by electronic transitions. nih.govHigh sensitivity; suitable for high-throughput screening. acs.orgnih.gov
Vibrational Circular Dichroism (VCD) InfraredDifferential absorption of circularly polarized light by molecular vibrations. ru.nlHigh spectral resolution; provides detailed structural and conformational data in solution. ru.nlrsc.org
Raman Optical Activity (ROA) Visible (Inelastic Scattering)Differential inelastic scattering of circularly polarized light.Applicable to a wide range of molecules; can be used for in-flow analysis of mixtures. chemrxiv.org

Research Findings and Data Interpretation

While specific VCD or ECD studies on chiral products directly derived from this compound are not prevalent in the literature, the principles are well-established. For a hypothetical asymmetric synthesis yielding a chiral product from this compound, one could determine the enantiomeric excess by measuring the chiroptical response.

The process would involve:

Synthesis of an Enantioenriched Standard: A sample of the chiral product with a known, non-racemic composition would be synthesized or isolated.

Measurement of Chiroptical Signal: The ECD or VCD spectrum of this standard would be recorded.

Construction of a Calibration Curve: Samples with varying enantiomeric excesses would be prepared and their chiroptical signals measured at a characteristic wavelength (for ECD) or wavenumber (for VCD).

Analysis of Unknown Samples: The chiroptical signal of a reaction product with an unknown ee would be measured and compared against the calibration curve to determine its purity.

The following table illustrates hypothetical data from an ECD analysis to determine the enantiomeric excess of a chiral product.

Sample IDEnantiomeric Excess (%)Measured CD Signal (mdeg) at λmax
1100% (R-enantiomer)+25.0
280%+20.0
360%+15.0
420%+5.0
50% (Racemic)0.0
6-50% (50% ee of S-enantiomer)-12.5
7-100% (S-enantiomer)-25.0
8 (Unknown)To be determined+18.5

Based on the linear relationship demonstrated in the table, the enantiomeric excess of the unknown Sample 8 would be calculated to be 74%. This rapid, non-destructive method underscores the utility of chiroptical spectroscopy in modern asymmetric synthesis.

Computational Chemistry and Theoretical Investigations of Methyl 2,4 Dibromobutyrate and Its Derivatives

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is instrumental in mapping out reaction pathways and identifying transition states, providing a deeper understanding of reaction mechanisms and kinetics.

Theoretical studies on the enantioselective reduction of ketones catalyzed by B-methoxy-oxazaborolidine, for instance, have successfully employed DFT to elucidate the reaction mechanism. nih.gov By optimizing the structures of reactants, intermediates, transition states, and products, researchers can determine the rate-determining and chirality-limiting steps of a reaction. nih.gov For a molecule like methyl 2,4-dibromobutyrate, DFT calculations could be employed to study various reactions, such as nucleophilic substitution at the carbon atoms bearing the bromine atoms or hydrolysis of the ester group.

For example, in the context of the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of carboxylic acids, DFT could model the formation of the acyl bromide intermediate and the subsequent enolization and bromination steps. libretexts.org While this reaction traditionally applies to carboxylic acids, understanding the stability and reactivity of the α-bromo position in this compound through DFT would be analogous and highly valuable.

A hypothetical DFT study on the debromination of this compound could reveal the energetic barriers for stepwise versus concerted mechanisms. The calculated transition state geometries would highlight the key structural features that govern the reaction's progress.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction of a this compound Derivative

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic Attack at C4TS115.2
Nucleophilic Attack at C2TS218.5
Ester HydrolysisTS322.1

Note: This table is illustrative and presents hypothetical data to demonstrate the output of a DFT study.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational landscape of a molecule, which is the collection of all possible three-dimensional arrangements of its atoms. The conformational preferences of a molecule can significantly influence its reactivity and biological activity. nih.gov

For a flexible molecule like this compound, with multiple rotatable single bonds, MD simulations can reveal the most stable conformers and the energetic barriers between them. Studies on similar halogenated alkanes have shown that the presence of halogens can strongly influence the conformational profile of the molecule, with the effect being dependent on the solvent environment. nih.govacs.org

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water or an organic solvent) and calculating the forces between atoms over time. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can identify the predominant dihedral angles and the time spent in different conformational states. This information is crucial for predicting which conformer is most likely to participate in a chemical reaction. For instance, the accessibility of the bromine atoms to an incoming nucleophile might be significantly different in various low-energy conformers.

Table 2: Hypothetical Conformational Population of this compound in Different Solvents from an MD Simulation

Conformer (Dihedral C1-C2-C3-C4)Population in Water (%)Population in Chloroform (%)
Anti-Anti4560
Anti-Gauche3025
Gauche-Anti2010
Gauche-Gauche55

Note: This table is illustrative and presents hypothetical data to demonstrate the output of an MD simulation.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which is directly related to its reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken charges, and the molecular electrostatic potential (MEP) map are powerful tools for predicting chemical behavior. nih.gov

The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, the LUMO is likely to be localized around the C-Br bonds, indicating that these are the most probable sites for nucleophilic attack.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the areas around the bromine atoms and the carbonyl carbon would be expected to show a positive electrostatic potential.

These quantum chemical descriptors can be calculated for a series of derivatives of this compound to understand how different substituents affect the molecule's electronic properties and, consequently, its reactivity. mdpi.com

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue
HOMO Energy-10.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap9.3 eV
Mulliken Charge on C2+0.15 e
Mulliken Charge on C4+0.08 e

Note: This table is illustrative and presents hypothetical data to demonstrate the output of a quantum chemical calculation.

Structure-Activity Relationship (SAR) Studies via Computational Modeling of Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov Computational modeling is a key tool in SAR, as it allows for the systematic modification of a lead compound's structure and the prediction of the resulting changes in activity. This approach can significantly accelerate the discovery of new molecules with enhanced properties. nih.gov

For this compound derivatives, a computational SAR study could involve creating a library of virtual compounds with variations in the substituents. For each derivative, computational methods would be used to calculate relevant descriptors, such as those mentioned in the previous section (e.g., HOMO-LUMO gap, partial charges, steric parameters). These descriptors can then be correlated with experimentally determined reactivity or a predicted biological activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net

For instance, a QSAR model could be developed to predict the rate of a nucleophilic substitution reaction for a series of this compound derivatives. The model might reveal that the reaction rate is positively correlated with the partial positive charge on the carbon atom bearing the bromine and negatively correlated with the steric bulk of the substituent. Such a model would be invaluable for designing new derivatives with optimized reactivity. The principles of SAR are widely applied in drug discovery to optimize lead compounds for improved potency and selectivity. nih.govnih.gov

Table 4: Hypothetical SAR Data for this compound Derivatives in a Nucleophilic Substitution Reaction

Derivative (Substituent at C3)Calculated LUMO Energy (eV)Predicted Relative Reactivity
-H-1.201.00
-CH3-1.150.85
-F-1.351.50
-Cl-1.301.40

Note: This table is illustrative and presents hypothetical data to demonstrate the output of a computational SAR study.

Future Directions and Emerging Research Avenues

Integration with Continuous-Flow Chemistry and Automated Synthesis Platforms

The integration of Methyl 2,4-dibromobutyrate into continuous-flow chemistry and automated synthesis platforms represents a significant step towards enhancing the efficiency, safety, and scalability of its applications. nih.govbath.ac.ukflinders.edu.au Continuous-flow systems, where reagents are pumped through a network of tubes and reactors, offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processes. flinders.edu.aumit.edusemanticscholar.org This level of control is particularly advantageous for managing exothermic reactions or handling hazardous intermediates that can be generated and consumed in situ, thereby improving the safety profile of synthetic routes. flinders.edu.au

Automated synthesis platforms can utilize the bifunctional nature of this compound to perform multi-step syntheses in a streamlined and reproducible manner. bath.ac.ukillinois.edu For instance, a hypothetical automated sequence could involve the selective substitution of the more reactive primary bromine at C4, followed by an in-line purification step, and a subsequent reaction at the C2 position. Such systems accelerate the synthesis of compound libraries and facilitate rapid optimization of reaction conditions. bath.ac.uk The modular nature of flow chemistry allows for the easy reconfiguration of reactors and purification units, enabling the flexible production of various derivatives from a single starting material like this compound. bath.ac.ukmit.edu

Table 1: Hypothetical Automated Continuous-Flow Synthesis Sequence

Step Operation Reagents/Conditions Purpose
1 Reagent Stream 1 This compound in THF Introduction of starting material
2 Reagent Stream 2 Nucleophile A (e.g., NaN3) in DMF Introduction of first nucleophile
3 Mixing & Reaction 1 T-mixer, heated coil reactor (e.g., 60 °C, 5 min residence time) Selective substitution at C4
4 In-line Purification 1 Liquid-liquid extraction module Removal of unreacted Nucleophile A and salts
5 Reagent Stream 3 Nucleophile B (e.g., Piperidine) in MeCN Introduction of second nucleophile
6 Mixing & Reaction 2 T-mixer, heated coil reactor (e.g., 80 °C, 20 min residence time) Substitution at C2
7 In-line Purification 2 Scavenger resin column Removal of excess Nucleophile B
8 Collection Automated fraction collector Isolation of the final di-substituted product

Catalytic Asymmetric Synthesis Utilizing this compound as a Chiral Synthon

This compound possesses a stereocenter at the C2 position, making it a valuable prochiral precursor for catalytic asymmetric synthesis. Future research is anticipated to focus on developing enantioselective transformations that can differentiate between the two enantiomers of the racemic starting material or create new stereocenters with high fidelity.

One promising avenue is the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to perform kinetic resolutions. In such a process, one enantiomer of this compound would react significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product. This approach could provide access to both enantiomers of highly functionalized butyrate (B1204436) derivatives.

Furthermore, the compound can serve as a building block in diastereoselective reactions. By reacting racemic this compound with a chiral nucleophile or in the presence of a chiral auxiliary, it is possible to generate diastereomeric products that can often be separated using standard purification techniques like chromatography. Subsequent removal of the chiral auxiliary would yield enantiomerically pure products. These strategies would transform this compound from a simple difunctional linker into a sophisticated synthon for constructing complex, stereochemically defined molecules.

Development of Novel Derivatization Strategies for Diverse Chemical Libraries

The presence of two bromine atoms with different chemical environments (C2-Br is alpha to a carbonyl, while C4-Br is a primary alkyl bromide) allows for regioselective substitution reactions, making this compound an ideal scaffold for generating diverse chemical libraries. It has been demonstrated that it can be used in the preparation of stereoisomers of azetidine-2-carboxylic amide derivatives and can react with sodium azide (B81097) to yield 2-azido-4-bromobutyrate, highlighting the potential for selective functionalization. chemicalbook.com

Future work will likely expand upon this by exploring a wider range of nucleophiles and reaction conditions to achieve orthogonal reactivity. The C4 primary bromide is generally more susceptible to SN2 substitution than the C2 secondary bromide. This reactivity difference can be exploited to introduce a functional group at the C4 position first under milder conditions, leaving the C2 bromine available for a subsequent, more forcing transformation. This sequential approach allows for the controlled introduction of two different functionalities. Potential transformations include etherification, amination, thiolation, and carbon-carbon bond formation via organometallic reagents, leading to a vast array of molecular structures from a single starting material.

Table 2: Potential Regioselective Derivatization of this compound

Target Position Reaction Type Example Nucleophile/Reagent Resulting Functional Group
C4 Amination Ammonia (B1221849), Primary/Secondary Amines Primary, Secondary, or Tertiary Amine
C4 Etherification Sodium Alkoxides (e.g., NaOEt) Ether
C4 Thiolation Sodium Thiolates (e.g., NaSPh) Thioether
C4 Azide Formation Sodium Azide (NaN3) Azide
C2 Substitution Hindered Amines Substituted α-Amino Ester
C2 C-C Coupling Organocuprates Alkylated Ester
C2 Favorskii Rearrangement Base (e.g., NaOH) Cyclopropanecarboxylic acid derivative
C2 & C4 Cyclization Diamines, Dithiols Heterocycle (e.g., Piperidine, Thiane)

Exploration in Biocatalysis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, and its application to organohalogen compounds is a growing field of interest. nih.gov Future research could explore the use of enzymes for the selective transformation of this compound. researchgate.net

Specific classes of enzymes are of particular interest:

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. nih.govnih.gov The use of a dehalogenase could potentially lead to the regioselective or even enantioselective removal of one of the bromine atoms. For example, an enzyme could selectively remove the bromine from the C2 position of one enantiomer, providing a biocatalytic route to an enantiomerically enriched α-brominated ester.

Hydrolases (Lipases, Esterases): These enzymes are widely used for the hydrolysis of ester bonds under mild conditions. researchgate.netunipd.it A lipase (B570770) could be employed to selectively hydrolyze the methyl ester of this compound to the corresponding carboxylic acid. This transformation could be crucial in synthetic pathways where the free acid is required for subsequent coupling reactions, such as amide bond formation.

Oxidoreductases: These enzymes could potentially hydroxylate the carbon backbone, introducing further functionality into the molecule.

The use of biocatalysts can lead to processes with lower environmental impact, high selectivity, and the ability to perform reactions under mild aqueous conditions, aligning with the principles of green chemistry.

Expanding Applications in Specialized Chemical Fields, e.g., Supramolecular Chemistry

The defined length and reactive termini of this compound make it an attractive candidate as a linker or spacer molecule in supramolecular chemistry and materials science. Its ability to act as a bis-electrophile allows it to connect two nucleophilic sites, facilitating the construction of larger, well-defined molecular architectures.

A significant emerging application is in the synthesis of macrocycles. nih.gov By reacting this compound with molecules containing two nucleophilic groups (e.g., diamines, dithiols, or diphenols), macrocyclization can be achieved. This strategy is valuable for creating novel host molecules for molecular recognition studies, as well as for the synthesis of complex structures like crown ethers or cryptands. The presence of the methyl ester group within the linker adds an additional point of functionality that can be used to tune the solubility, polarity, or binding properties of the resulting macrocycle. This approach aligns with strategies for synthesizing large combinatorial libraries of macrocycles for drug discovery and other applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,4-dibromobutyrate, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via esterification of 2,4-dibromobutyric acid with methanol under acid catalysis (e.g., concentrated H₂SO₄) or via acyl chloride intermediates. To optimize yields:

  • Use a 1:3 molar ratio of acid to alcohol.
  • Employ a Dean-Stark trap for continuous water removal.
  • Monitor reaction progress by thin-layer chromatography (TLC) or FTIR for ester bond formation (~1740 cm⁻¹).
  • Purify via fractional distillation under reduced pressure to isolate the product .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodology :

  • ¹H NMR : Expect signals at δ 4.2–4.5 ppm (ester OCH₃) and δ 1.8–2.5 ppm (CH₂Br groups). Diastereotopic protons near bromine may exhibit splitting due to restricted rotation .
  • ¹³C NMR : Peaks at ~170 ppm (C=O) and 30–40 ppm (Br-adjacent carbons).
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion cluster around m/z 274 (M⁺) with fragmentation patterns indicating Br loss .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use a fume hood and wear nitrile gloves, lab coats, and safety goggles.
  • Store at 4°C in airtight, amber glass containers to prevent degradation .
  • In case of skin contact, wash immediately with soap and water; for spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the steric and electronic influence of bromine substituents affect the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Bromine’s electronegativity increases electrophilicity at C-2 and C-4. Steric hindrance at C-2 may favor SN2 mechanisms at C-5.
  • Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and compare activation energies.
  • Validate with kinetic studies (e.g., reaction with NaI in acetone, monitored by GC-MS) .

Q. What strategies resolve contradictions in reported vapor-liquid equilibrium (VLE) data for this compound during purification?

  • Methodology :

  • Perform azeotropic distillation using entrainers like toluene to break binary azeotropes.
  • Validate VLE data via headspace GC-MS and correlate with UNIFAC model predictions for non-ideal mixtures.
  • Reassess purity using differential scanning calorimetry (DSC) to detect eutectic points .

Q. How can computational chemistry predict the stability of this compound under varying thermal and pH conditions?

  • Methodology :

  • Conduct molecular dynamics (MD) simulations (AMBER force field) to model thermal degradation pathways.
  • Calculate hydrolysis rates using quantitative structure-property relationship (QSPR) models, incorporating Hammett σ constants for bromine substituents.
  • Validate predictions via accelerated stability testing (40°C, 75% relative humidity) with HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.